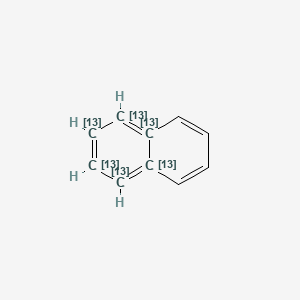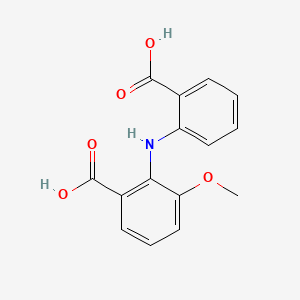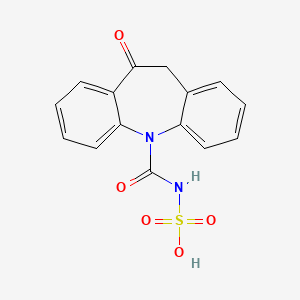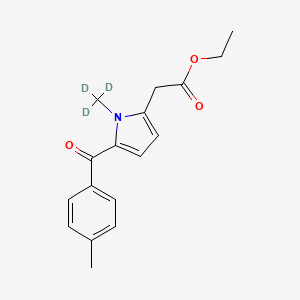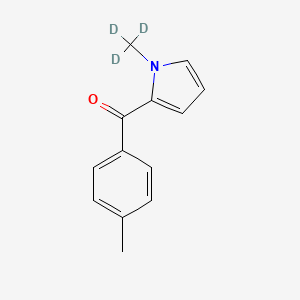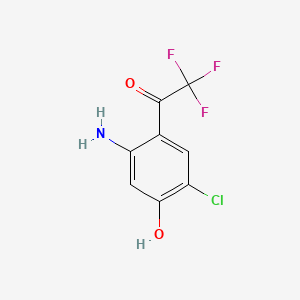
S-(N-Methylcarbamoyl)glutathione-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(N-Methylcarbamoyl)glutathione-d3 is a chemically reactive glutathione conjugate identified by CAS No. 127633-23-2. . This compound is a stable isotope-labeled version of S-(N-Methylcarbamoyl)glutathione, which is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(N-Methylcarbamoyl)glutathione-d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecule. This process is typically carried out using deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
S-(N-Methylcarbamoyl)glutathione-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Applications De Recherche Scientifique
S-(N-Methylcarbamoyl)glutathione-d3 is widely used in scientific research, including:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: The compound is used to study the metabolic pathways and interactions of glutathione conjugates.
Medicine: It is used in pharmacokinetic and metabolic studies to understand the behavior of drugs and their metabolites.
Industry: The compound is used in quality control applications for the production of glutathione and related compounds
Mécanisme D'action
The mechanism of action of S-(N-Methylcarbamoyl)glutathione-d3 involves its ability to donate an N-methylcarbamoyl moiety to nucleophilic amino acids like cysteineThe compound’s reactivity is attributed to its chemically reactive glutathione conjugate structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(N-Methylcarbamoyl)glutathione: The non-deuterated version of the compound.
N-Methylformamide (NMF): An investigational antitumor agent related to the compound.
Uniqueness
S-(N-Methylcarbamoyl)glutathione-d3 is unique due to its stable isotope labeling, which allows for precise quantitation and tracking in metabolic studies. The incorporation of deuterium atoms enhances the compound’s stability and provides valuable insights into its pharmacokinetic and metabolic profiles .
Propriétés
Numéro CAS |
127633-23-2 |
|---|---|
Formule moléculaire |
C12H20N4O7S |
Poids moléculaire |
367.391 |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(trideuteriomethylcarbamoylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1/i1D3 |
Clé InChI |
ROWIKVIWEBGFSY-LLYRNZNTSA-N |
SMILES |
CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Synonymes |
N-[N-L-γ-Glutamyl-S-[(methyl-d3-amino)carbonyl]-L-cysteinyl]glycine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




